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Compound of Interest

Compound Name: Podocarpus flavanone

Cat. No.: B595561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the identification and characterization of podocarpusflavone A, a biflavonoid with significant

biological activities. The document details its nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes a key

workflow for its isolation and characterization.

Spectroscopic Data of Podocarpusflavone A
The structural identity of podocarpusflavone A is unequivocally confirmed through the

combined use of ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide a

detailed fingerprint of the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of podocarpusflavone A, recorded in pyridine-d₅, reveal the

characteristic signals of a C-C linked biflavonoid structure. The data presented below is derived

from the analysis of podocarpusflavone A isolated from Podocarpus nakaii[1].

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Podocarpusflavone A (Pyridine-d₅)[1]
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Position δC (ppm) δH (ppm, J in Hz)

Flavone I

2 164.0

3 103.1 6.85 (s)

4 182.4

5 162.2

6 99.4 6.42 (d, 2.0)

7 164.9

8 105.5 6.81 (d, 2.0)

9 158.2

10 104.9

1' 128.9

2' 129.1 7.55 (d, 8.8)

3' 115.0 6.88 (d, 8.8)

4' 161.8

5' 115.0 6.88 (d, 8.8)

6' 129.1 7.55 (d, 8.8)

Flavone II

2" 164.0

3" 103.1 6.85 (s)

4" 182.4

5" 162.2

6" 99.4 6.42 (d, 2.0)

7" 164.9
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8" 121.9

9" 155.8

10" 104.9

1'" 122.9

2'" 132.8 8.21 (d, 2.2)

3'" 114.7

4'" 161.0

5'" 116.3 7.11 (d, 8.6)

6'" 129.1 7.96 (dd, 8.6, 2.2)

OMe 55.2 3.59 (s)

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition of podocarpusflavone A.

Molecular Formula: C₃₁H₂₀O₁₀

Molecular Weight: 552.49 g/mol

High-Resolution MS (ESI+): A protonated molecule is observed at m/z 553.11293 ([M+H]⁺).

Experimental Protocols
The following sections describe generalized yet detailed methodologies for the isolation and

spectroscopic analysis of podocarpusflavone A, based on common practices for flavonoid

characterization.

Isolation of Podocarpusflavone A
A typical workflow for the isolation of podocarpusflavone A from a plant source, such as the

twigs of P. nakaii, is outlined below.
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Workflow for Isolation of Podocarpusflavone A

Plant Material (e.g., Twigs of P. nakaii)

Extraction with EtOH

Crude EtOH Extract

Partitioning (e.g., with Ethyl Acetate)

Bioactive Fraction (EtOAc)

Column Chromatography (Silica Gel)

Fraction Collection and TLC Analysis

Further Purification (e.g., Sephadex LH-20, Prep. HPLC)

Isolated Podocarpusflavone A
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Isolation Workflow
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Extraction: Dried and powdered plant material is extracted with ethanol (EtOH) at room

temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.

Bioactivity-guided fractionation often points to the EtOAc fraction for containing biflavonoids.

Chromatography: The bioactive fraction is subjected to column chromatography on silica gel,

eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and

monitored by thin-layer chromatography (TLC).

Purification: Fractions containing the compound of interest are combined and further purified

using techniques like Sephadex LH-20 column chromatography and/or preparative high-

performance liquid chromatography (HPLC) to yield pure podocarpusflavone A.

NMR Spectroscopic Analysis
Sample Preparation: Approximately 5-10 mg of purified podocarpusflavone A is dissolved in

0.5 mL of deuterated pyridine (pyridine-d₅). Tetramethylsilane (TMS) is used as an internal

standard.

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum.

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum.

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, 2D

NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single

Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are

performed. These experiments reveal proton-proton couplings and one-bond and multiple-

bond correlations between protons and carbons, respectively.

Mass Spectrometric Analysis
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Sample Preparation: A dilute solution of podocarpusflavone A is prepared in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, for instance,

a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI)

source.

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio

(m/z) of the resulting ions is measured. The high resolution and accuracy of the instrument

allow for the determination of the elemental composition of the parent ion.

Tandem MS (MS/MS): To gain further structural information, the parent ion ([M+H]⁺) can be

selected and subjected to collision-induced dissociation (CID) to generate a fragmentation

pattern. This pattern provides insights into the connectivity of the molecule.

Biological Activity Context: Topoisomerase I
Inhibition
Podocarpusflavone A has demonstrated notable biological activities, including cytotoxicity

against various cancer cell lines. One of its mechanisms of action is the inhibition of DNA

topoisomerase I, an enzyme crucial for DNA replication and transcription[1]. The logical

relationship of this inhibitory action is depicted below.
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Podocarpusflavone A as a Topoisomerase I Inhibitor

Podocarpusflavone A

DNA Topoisomerase I
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Relaxation of DNA Supercoils

Mediates

Inhibition of DNA Replication and Transcription in Cancer Cells

Prevents

Induction of Apoptosis

Cytotoxic Effect
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Topoisomerase I Inhibition

This guide provides foundational spectroscopic data and standardized protocols that are crucial

for the accurate identification and further investigation of podocarpusflavone A in research and

drug development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data for the Structural Elucidation of
Podocarpusflavone A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595561#spectroscopic-data-nmr-ms-for-
podocarpusflavone-a-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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